molecular formula C27H39NO6 B10776202 ISO-Fludelone CAS No. 693272-98-9

ISO-Fludelone

Cat. No.: B10776202
CAS No.: 693272-98-9
M. Wt: 473.6 g/mol
InChI Key: JAYGOFBXDFAXBW-CYEKYUJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a third-generation epothilone B analogue. It is a synthetic compound designed to stabilize microtubules, which are essential components of the cell’s cytoskeleton. This compound has shown potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment .

Preparation Methods

ISO-Fludelone is synthesized through a diverted total synthesis approach based on pharmacological property leadsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial production methods for this compound are still under development, as the compound is currently in the clinical trial phase. the synthesis process is designed to be scalable, allowing for large-scale production once the compound is approved for clinical use .

Chemical Reactions Analysis

ISO-Fludelone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified chemical structures and potentially enhanced biological activities .

Scientific Research Applications

ISO-Fludelone has several scientific research applications, including:

Mechanism of Action

ISO-Fludelone exerts its effects by binding to tubulin, a protein that forms microtubules. This binding induces microtubule polymerization and stabilizes microtubules against depolymerization. As a result, this compound inhibits cell division, induces G2/M cell cycle arrest, and triggers apoptosis (programmed cell death). The compound’s increased stability, water solubility, and potency compared to other epothilones contribute to its effectiveness as an anticancer agent .

Comparison with Similar Compounds

ISO-Fludelone is compared with other epothilones, such as:

    Epothilone B: The parent compound from which this compound is derived. This compound has improved stability and potency.

    Dehydelone: A second-generation epothilone with similar microtubule-stabilizing properties but lower efficacy compared to this compound.

    Paclitaxel (Taxol): A well-known microtubule-stabilizing agent. .

This compound’s uniqueness lies in its enhanced stability, water solubility, and ability to overcome multidrug resistance, making it a promising candidate for further clinical development .

Properties

CAS No.

693272-98-9

Molecular Formula

C27H39NO6

Molecular Weight

473.6 g/mol

IUPAC Name

(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1

InChI Key

JAYGOFBXDFAXBW-CYEKYUJNSA-N

Isomeric SMILES

C[C@H]1/C=C\C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C

Canonical SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.